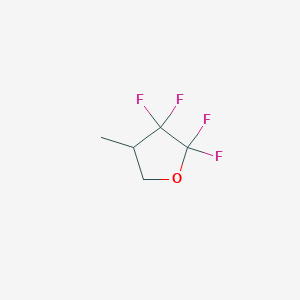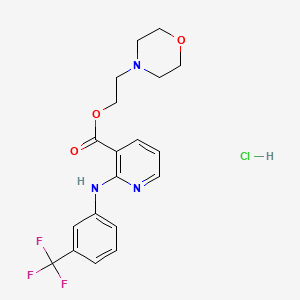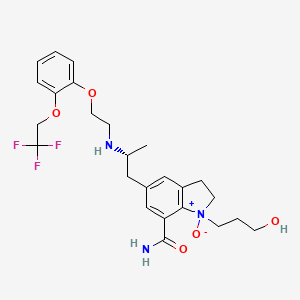
(1R,2S)-rel-2-(2,3-Dihydro-4-benzofuranyl)-cyclopropanemethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-rel-2-(2,3-Dihydro-4-benzofuranyl)-cyclopropanemethanamine is a chiral compound with a unique structure that includes a cyclopropane ring and a benzofuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-rel-2-(2,3-Dihydro-4-benzofuranyl)-cyclopropanemethanamine typically involves asymmetric cyclopropanation reactions. One pilot-scale synthesis involves the use of styrene as a limiting reagent in an asymmetric cyclopropanation process . The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety.
Reduction: Reduction reactions can occur at the cyclopropane ring or the benzofuran moiety.
Substitution: Substitution reactions can take place at various positions on the benzofuran ring or the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives, while reduction can produce cyclopropane derivatives.
Applications De Recherche Scientifique
(1R,2S)-rel-2-(2,3-Dihydro-4-benzofuranyl)-cyclopropanemethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors, particularly melatonin receptors.
Medicine: Investigated for its potential as a melatonin receptor agonist, which could have implications in treating sleep disorders and other conditions.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with melatonin receptors. By binding to these receptors, it can mimic the action of melatonin, a hormone that regulates sleep-wake cycles. The molecular targets include melatonin receptor subtypes MT1 and MT2, and the pathways involved are related to the regulation of circadian rhythms and sleep.
Comparaison Avec Des Composés Similaires
- (1R,2R)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropanecarboxamide
- (1R,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxamide
Comparison: Compared to these similar compounds, (1R,2S)-rel-2-(2,3-Dihydro-4-benzofuranyl)-cyclopropanemethanamine is unique due to its specific stereochemistry, which can influence its binding affinity and activity at melatonin receptors. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C12H15NO |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
[(1R,2S)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C12H15NO/c13-7-8-6-11(8)9-2-1-3-12-10(9)4-5-14-12/h1-3,8,11H,4-7,13H2/t8-,11-/m0/s1 |
Clé InChI |
FXYHNSKFBUUONP-KWQFWETISA-N |
SMILES isomérique |
C1COC2=CC=CC(=C21)[C@H]3C[C@H]3CN |
SMILES canonique |
C1COC2=CC=CC(=C21)C3CC3CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


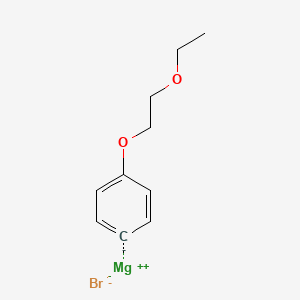
![Bicyclo[2.2.0]hexa-1,3,5-triene,2,3,5,6-tetrafluoro-(9ci)](/img/structure/B13423016.png)
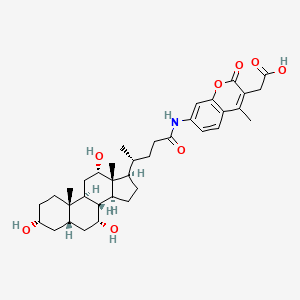



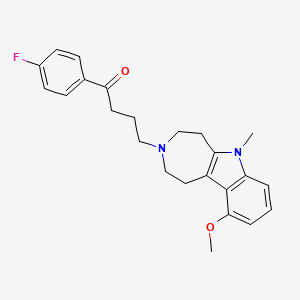
![1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid Sodium Salt](/img/structure/B13423048.png)

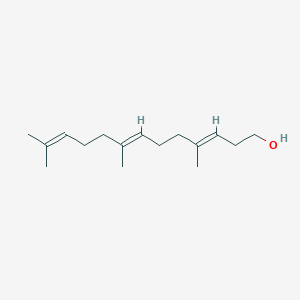
![1,6-Dihydro-5-[2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13423081.png)
